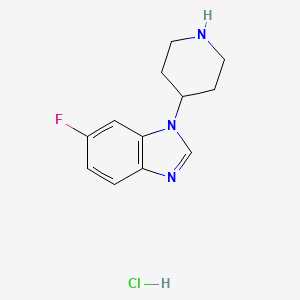
6-fluoro-1-(piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-fluoro-1-(piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride is a fluorinated heterocyclic compound. It contains a benzimidazole ring, a piperidine moiety, and a fluorine substituent. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurological disorders and as a scaffold for drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-1-(piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride typically involves the following steps:
Formation of the Benzimidazole Ring: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Fluorine Atom: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Piperidine Moiety: This step involves the nucleophilic substitution reaction where the piperidine ring is introduced using piperidine or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.
化学反应分析
Types of Reactions
6-fluoro-1-(piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride undergoes various chemical reactions, including:
Oxidation: This can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperidine moiety can be replaced or modified using different nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Piperidine, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various piperidine-substituted analogs.
科学研究应用
6-fluoro-1-(piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and interactions due to its structural similarity to biologically active compounds.
Medicine: This compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders such as schizophrenia and depression.
Industry: It is used in the development of new pharmaceuticals and as a molecular scaffold for drug discovery.
作用机制
The mechanism of action of 6-fluoro-1-(piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride involves its interaction with specific molecular targets in the body. It may act on neurotransmitter receptors or enzymes involved in neurological pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.
相似化合物的比较
Similar Compounds
6-Fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole hydrochloride: This compound is structurally similar and is used in the synthesis of antipsychotic drugs like risperidone and paliperidone.
6-Fluoro-3-(piperidin-4-yl)-1H-indazole hydrochloride:
Uniqueness
6-fluoro-1-(piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride is unique due to its specific combination of a benzimidazole ring, a piperidine moiety, and a fluorine substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and drug development.
属性
IUPAC Name |
6-fluoro-1-piperidin-4-ylbenzimidazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3.ClH/c13-9-1-2-11-12(7-9)16(8-15-11)10-3-5-14-6-4-10;/h1-2,7-8,10,14H,3-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJLAELOUOSORS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=NC3=C2C=C(C=C3)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Tert-butyl 8-oxo-3,7,10-triazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B8219452.png)
![3-[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B8219463.png)


![2,6,9-Triazaspiro[4.6]undecan-8-one dihydrochloride](/img/structure/B8219475.png)
![3,7,10-Triazaspiro[5.6]dodecan-8-one dihydrochloride](/img/structure/B8219483.png)


![2,7,10-Triazaspiro[5.6]dodecan-8-one dihydrochloride](/img/structure/B8219506.png)
![Tert-butyl 8-oxo-2,6,9-triazaspiro[4.6]undecane-2-carboxylate](/img/structure/B8219514.png)

![2,6,10-Triazaspiro[4.6]undecan-11-one dihydrochloride](/img/structure/B8219523.png)
![2,7,11-Triazaspiro[5.6]dodecan-12-one dihydrochloride](/img/structure/B8219533.png)

